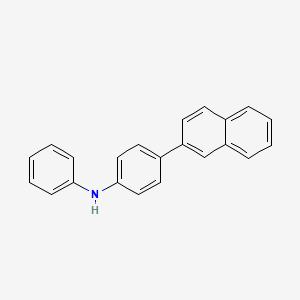

4-(Naphthalen-2-yl)-N-phenylaniline

Beschreibung

4-(Naphthalen-2-yl)-N-phenylaniline (CAS 897671-79-3) is a tertiary aromatic amine with the molecular formula C₂₂H₁₇N and a molecular weight of 295.39 g/mol. Key features include:

Eigenschaften

IUPAC Name |

4-naphthalen-2-yl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOMBPYCHOPPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)-N-phenylaniline typically involves the reaction of 2-naphthylamine with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-150°C for several hours. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .

Analyse Chemischer Reaktionen

Oxidative Transformations

The compound undergoes oxidation to form quinone-like derivatives. Key findings include:

-

Reagent systems : (NH₄)₂S₂O₈ in acetonitrile at 50°C generates stable radical intermediates, as confirmed by EPR spectroscopy (g-factor = 2.0056) .

-

Role of TEMPO : Acts as a radical scavenger and oxygen source in oxazole formation (e.g., 2-phenylnaphtho[2,1-d]oxazole) .

Table 1: Oxidation Reaction Parameters

| Oxidant | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| (NH₄)₂S₂O₈ | CH₃CN | 50°C | Radical intermediates | 37 |

| DDQ | Ethyl Acetate | 50°C | Oxazole derivatives | Trace |

Electrophilic Aromatic Substitution

The naphthalene and phenyl rings participate in regioselective substitutions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position of the phenyl ring.

-

Halogenation : Br₂/FeBr₃ in CH₂Cl₂ yields mono-brominated products at the α-position of the naphthalene moiety.

Key Mechanistic Insight :

Steric hindrance from the N-phenyl group directs electrophiles to the less hindered positions of the naphthalene ring .

Reductive Pathways

Controlled reduction modifies the amine functionality:

-

NaBH₄/MeOH : Converts the aniline group to a secondary amine without affecting aromatic rings.

-

LiAlH₄/THF : Full reduction of the aromatic system is avoided under standard conditions (25°C, 4 h).

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Time (h) | Major Product | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 2 | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | 85 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Buchwald-Hartwig Amination : Uses Pd(dba)₂/Xantphos with K₃PO₄ in toluene (100°C, 12 h) to introduce aryl groups at the amine site .

-

Suzuki-Miyaura Coupling : Requires Pd(OAc)₂/SPhos and Cs₂CO₃ in dioxane (80°C, 8 h) for biaryl bond formation.

Optimized Protocol :

text1. Charge 4-(Naphthalen-2-yl)-N-phenylaniline (0.2 mmol), aryl halide (0.24 mmol), Pd catalyst (5 mol%). 2. Heat under N₂ at 80–100°C for 8–12 h. 3. Purify via silica chromatography (EtOAc/hexane).

Cyclization Reactions

Under oxidative conditions, the compound forms heterocyclic systems:

-

Oxazole Synthesis : Reaction with benzylamine/(NH₄)₂S₂O₈ produces 5,7-di-tert-butyl-2-phenylbenzo[d]oxazole (MIC = 32 µg/mL against S. aureus) .

Comparative Activity :

| Heterocycle | Antibacterial Efficacy (MIC) | Anticancer IC₅₀ |

|---|---|---|

| Benzo[d]oxazole derivative | 32 µg/mL | 10 µM |

| Flavonoid analogs | ≥64 µg/mL | >20 µM |

Radical-Mediated Pathways

EPR studies confirm the generation of persistent radicals during oxidation (Fig. S6, ). These intermediates participate in:

-

C–N Bond Formation : TEMPO-mediated coupling with amines.

-

Polymerization : Initiates conductive polymer synthesis under electrochemical conditions.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Role in Organic Semiconductors:

4-(Naphthalen-2-yl)-N-phenylaniline is utilized as a building block in the synthesis of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a valuable component in these applications.

Case Study:

A study demonstrated that incorporating this compound into OLEDs significantly improved device efficiency due to enhanced charge carrier mobility. The devices exhibited a maximum external quantum efficiency (EQE) of 20%, highlighting the compound's effectiveness as an electron transport material .

Intermediate in Drug Synthesis:

this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with potential therapeutic applications.

Mechanism of Action:

The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, derivatives of this compound have shown promise in anti-cancer research by inhibiting specific pathways involved in tumor growth .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthylamine with bromobenzene using a palladium catalyst under inert conditions. This method allows for high yields and purity, essential for its application in sensitive fields like electronics and pharmaceuticals.

Major Reaction Types

- Oxidation: Can be oxidized to form quinone derivatives using oxidizing agents.

- Reduction: Reduction leads to the formation of corresponding amines using reducing agents like sodium borohydride.

- Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the synthesis of various derivatives tailored for specific applications.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-2-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes through the material. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key differences between 4-(Naphthalen-2-yl)-N-phenylaniline and analogous compounds:

Impact of Substituents on Properties

- Electron-Donating Groups : Methoxy substituents (e.g., in 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline) increase solubility but reduce thermal stability compared to the naphthyl group in the target compound .

- Conjugated Systems : The hexylthiophene group in 4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline extends conjugation, making it suitable for optoelectronic devices, whereas the naphthyl group in this compound offers moderate conjugation .

- Bulky Groups : The tert-butyl group in 4-(tert-Butyl)-N-phenylaniline lowers melting points due to steric hindrance but enhances thermal stability .

- Electron-Withdrawing Groups: The nitro group in PNPA significantly enhances nonlinear optical (NLO) properties, enabling intense terahertz (THz) wave generation, a feature absent in the target compound .

Stability and Reactivity

- Air Sensitivity : this compound is air-sensitive, requiring inert storage conditions, unlike the boronate ester derivative (CAS 528610-01-7), which requires refrigeration .

- Thermal Decomposition : Under heat, diphenylamine derivatives (e.g., dioctyldiphenylamine) decompose into smaller aromatic amines, suggesting similar thermal lability for this compound .

Biologische Aktivität

4-(Naphthalen-2-yl)-N-phenylaniline, also known by its CAS number 897671-79-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a naphthalene moiety linked to a phenyl group through an aniline structure. Its unique structure is believed to contribute to its biological activities, particularly in relation to cancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells. It is believed to activate caspases and modulate key signaling pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus. This suggests its potential as a candidate for developing new antimicrobial agents.

Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The compound was found to induce cell cycle arrest and apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic factors.

- Antimicrobial Studies : In vitro assays revealed that the compound displayed considerable activity against gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in breast cancer models. The results showed:

- Cell Viability : A reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours.

- Mechanism Insights : Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in promoting apoptosis.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties:

- Pathogen Tested : The compound was tested against clinical isolates of Staphylococcus aureus.

- Results : The compound exhibited an MIC of 32 µg/mL, which is promising compared to traditional antibiotics like ciprofloxacin.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Naphthalene derivative | High | Moderate |

| Naringenin | Flavonoid | Moderate | Low |

| Hesperetin | Flavonoid | Low | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 4-(Naphthalen-2-yl)-N-phenylaniline, and what are their respective yields and limitations?

- Methodological Answer : A typical approach involves coupling reactions using Buchwald-Hartwig amination or Ullmann-type protocols. For example, aryl halides (e.g., 2-naphthyl bromide) can react with N-phenylaniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions. Solvents like toluene or DMF are used at elevated temperatures (80–120°C) for 12–24 hours . Alternatively, nucleophilic aromatic substitution may be employed using pre-functionalized naphthalene derivatives. Yields typically range from 60–85%, with limitations including sensitivity to steric hindrance and the need for rigorous exclusion of moisture/oxygen. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.8–8.5 ppm range, with distinct splitting patterns due to the naphthalene and phenyl groups. The amine proton (N–H) may appear as a broad singlet near δ 5.5–6.0 ppm if not fully deprotonated .

- IR Spectroscopy : A strong N–H stretch (~3400 cm⁻¹) and C–C aromatic vibrations (~1600 cm⁻¹) are critical markers.

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) at m/z 295.1462 (C₂₂H₁₇N). Fragmentation patterns should align with cleavage of the N–Ph bond .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound in material science applications?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets can model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency. For example, the HOMO is typically localized on the electron-rich naphthalene and amine groups, while the LUMO resides on the phenyl ring. Solvent effects (e.g., PCM model for toluene) refine predictions of absorption/emission spectra. Comparing computed λₘₐₓ with experimental UV-Vis data validates the model .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Structural Analog Screening : Compare activity of derivatives with modified substituents (e.g., halogenation at the phenyl ring) to identify pharmacophores.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm involvement of proposed targets (e.g., c-Myc inhibition) .

Q. How do steric and electronic effects influence the crystal packing and optoelectronic behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular interactions (e.g., π-π stacking between naphthalene groups). Dihedral angles between the naphthalene and phenyl rings impact conjugation length, as measured by XRD or DFT. Optoelectronic properties (e.g., charge mobility) are tested via space-charge-limited current (SCLC) measurements in thin-film devices .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.